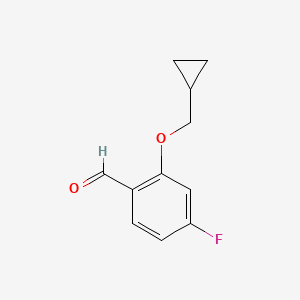

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

描述

属性

IUPAC Name |

2-(cyclopropylmethoxy)-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIXOSIQWBJFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Scheme and Conditions

- Starting Materials : Typically, a 2-bromo-4-fluorobenzaldehyde or 4-fluorobromobenzaldehyde derivative is used as the aryl halide.

- Coupling Partner : Cyclopropylmethoxy-substituted boronic acid or boronate ester.

- Catalyst : Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Base : Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).

- Solvent : Mixtures of aqueous-organic solvents like toluene/water or dioxane/water.

- Temperature : Typically 80–100 °C.

- Time : Several hours (4–24 h depending on scale and reactivity).

Advantages and Industrial Relevance

- High regioselectivity ensures substitution specifically at the 2-position.

- Functional group tolerance allows the aldehyde group to remain intact.

- Scalable and reproducible for industrial production.

- Produces high purity product suitable for further synthetic applications.

Example Data Table of Reaction Parameters

| Parameter | Typical Value/Range |

|---|---|

| Catalyst loading | 1–5 mol% Pd |

| Base | K2CO3 (2 equiv) |

| Solvent | Toluene/water (4:1) |

| Temperature | 80–100 °C |

| Reaction time | 6–12 hours |

| Yield | 70–90% |

Alternative Synthetic Approaches

Alkylation of Hydroxybenzaldehyde Derivatives

- Starting with 2-hydroxy-4-fluorobenzaldehyde, alkylation with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K2CO3 in acetone or DMF) can yield the target compound.

- This method requires availability of the hydroxy-substituted intermediate and careful control to avoid over-alkylation.

Oxidation of Alcohol Precursors

- Cyclopropylmethoxy-substituted benzyl alcohol derivatives can be oxidized to the corresponding aldehyde using reagents such as pyridine-sulfur trioxide complex or PCC (pyridinium chlorochromate).

- This approach is useful when the alcohol intermediate is more accessible or stable.

Research Findings and Mechanistic Insights

- The Suzuki–Miyaura coupling is favored due to its mild conditions that preserve the aldehyde functionality, which is sensitive to strong bases and oxidants.

- The cyclopropylmethoxy group is introduced via a boronic acid derivative, which can be synthesized separately by borylation of cyclopropylmethanol derivatives.

- Palladium catalysts facilitate oxidative addition of the aryl halide, transmetallation with the boronate, and reductive elimination to form the C–O bond indirectly via coupling.

- Reaction optimization studies indicate that water as a co-solvent improves catalyst turnover and solubility of inorganic bases.

- The fluorine substituent at the 4-position influences electronic properties, enhancing the reactivity of the aromatic ring in coupling reactions.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki–Miyaura Coupling | 2-bromo-4-fluorobenzaldehyde + cyclopropylmethoxy boronic acid | Pd catalyst, base (K2CO3), solvent | 80–100 °C, 6–12 h | High yield, regioselective, scalable | Requires boronic acid synthesis |

| Nucleophilic Aromatic Substitution (SNAr) | 4-fluorobenzaldehyde + cyclopropylmethanol (alkoxide) | Base (NaH, K2CO3), solvent | Elevated temperature | Direct substitution | Regioselectivity challenges |

| Alkylation of Hydroxybenzaldehyde | 2-hydroxy-4-fluorobenzaldehyde + cyclopropylmethyl halide | Base (K2CO3), solvent (DMF, acetone) | Room temperature to reflux | Straightforward | Requires hydroxy intermediate |

| Oxidation of Alcohol Intermediate | Cyclopropylmethoxybenzyl alcohol | Oxidants (PCC, pyridine-SO3 complex) | Mild conditions | Preserves aldehyde functionality | Multi-step synthesis |

化学反应分析

Types of Reactions

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Replacement of the fluorine atom or the aldehyde group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halides or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Chemistry

In the field of chemistry, 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : Converting to carboxylic acids or other oxidized derivatives.

- Reduction : Forming alcohols or reduced forms.

- Substitution : Replacing the fluorine atom or aldehyde group with other functional groups.

Biology

Research into the biological activities of this compound has revealed potential interactions with biomolecules. Studies indicate that this compound may exhibit:

- Antimicrobial Properties : Investigated for its ability to inhibit bacterial growth.

- Anti-inflammatory Effects : Explored for potential therapeutic applications in inflammatory conditions.

Medicine

The compound's unique structure positions it as a candidate for drug development. Preliminary studies suggest that it may modulate specific biological pathways, making it relevant in:

- Therapeutic Applications : Potential use in treating diseases linked to inflammation or microbial infections.

- Drug Design : As a lead compound for developing new pharmaceuticals.

Industrial Applications

In industrial contexts, this compound is used in the development of new materials and chemical processes. Its properties allow it to be employed in:

- Chemical Manufacturing : As a building block for synthesizing specialty chemicals.

- Material Science : In creating novel compounds with specific physical and chemical properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting potential use as an antibacterial agent.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that treatment with this compound led to a reduction in pro-inflammatory cytokines in cultured cells. This finding supports its potential application in managing inflammatory diseases.

作用机制

The mechanism of action of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, emphasizing substituent positions, purity, and applications:

Structural and Electronic Effects

- Substituent Position : The ortho, meta, and para positions of the cyclopropylmethoxy and fluorine groups significantly influence electronic and steric properties. For example, the 2-position cyclopropylmethoxy group in the target compound may introduce steric hindrance, slowing down electrophilic substitution reactions compared to its 3- or 4-substituted analogs .

- Reactivity : The aldehyde group’s reactivity in condensation reactions (e.g., forming Schiff bases or heterocycles) is modulated by substituent positions. For instance, 3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (98% purity) may exhibit higher synthetic utility due to optimized electronic effects from meta-substitution .

Pharmacological Relevance

- While direct data for the target compound are unavailable, roflumilast (a PDE4 inhibitor with a 3-cyclopropylmethoxy-4-difluoromethoxybenzamide structure) underscores the importance of substituent positioning in drug design. The 4-fluorine in this compound may similarly enhance metabolic stability or binding affinity in medicinal analogs .

Purity and Availability

- Commercial availability varies among isomers. For example, 3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (98% purity) is more readily available than its 2-substituted counterpart, reflecting synthetic challenges in achieving regioselectivity .

生物活性

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHF O

- Molecular Weight : 194.2 g/mol

- Structural Features : The presence of a cyclopropyl group and a fluorine atom contributes to its distinct reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways. For instance, it can bind to active sites of enzymes, altering their conformation and activity.

- Receptor Modulation : It has been suggested that the compound may modulate receptor activity, influencing cellular signaling pathways related to various physiological effects.

Target Pathways

The primary biochemical pathways affected by this compound include:

- Folic Acid Synthesis : Similar to other compounds in its class, it may inhibit dihydropteroate synthetase, disrupting folic acid synthesis which is crucial for cellular proliferation.

- Cell Cycle Regulation : Preliminary studies indicate potential effects on cell cycle progression, particularly in cancer cell lines .

Antiproliferative Effects

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example:

- HeLa Cells : The compound demonstrated a blockade in the G2-M phase of the cell cycle, leading to increased apoptosis. Confocal microscopy revealed cytoskeletal collapse and cell shrinkage post-treatment .

Case Studies

- Study on HeLa Cells :

- Pharmacological Screening :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : Preliminary data suggest good absorption characteristics and distribution across tissues, which is vital for its efficacy in vivo.

- Metabolism and Excretion : The compound is expected to undergo hepatic metabolism, with renal excretion being a primary route for elimination from the body.

常见问题

Q. Basic Research Focus

- NMR Spectroscopy : <sup>19</sup>F NMR detects fluorine environments, while <sup>1</sup>H NMR identifies aromatic protons and cyclopropane CH₂ groups.

- FTIR : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water mobile phases .

Advanced Research Focus

High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve structural ambiguities. Dynamic light scattering (DLS) evaluates aggregation in solution-phase studies .

How does the compound’s stability vary under different storage conditions?

Basic Research Focus

The aldehyde group is prone to oxidation. Stability studies under varying pH, temperature, and light exposure are essential. For example, accelerated degradation tests (40°C/75% RH for 6 months) can identify decomposition products (e.g., carboxylic acid derivatives) via LC-MS. Storage recommendations: amber vials at -20°C under inert gas (N₂/Ar) .

Advanced Research Focus

Kinetic stability studies using Arrhenius plots predict shelf life. Computational models (e.g., molecular dynamics) simulate degradation pathways under stressors like UV light .

What are the toxicological considerations for handling this compound?

Basic Research Focus

While specific toxicology data are limited, structural analogs (e.g., 4-(bromomethyl)benzaldehyde) suggest potential skin/eye irritation. Follow OSHA guidelines: use PPE (gloves, goggles), fume hoods, and emergency eyewash stations. First aid for exposure includes flushing eyes/skin with water for 15 minutes .

Advanced Research Focus

In vitro assays (e.g., Ames test for mutagenicity, HepG2 cell viability) can preliminarily assess toxicity. Read-across strategies using EFSA’s flavouring group evaluations (e.g., FGE.414 for alkoxybenzaldehydes) may infer safety thresholds .

How can this compound be utilized in medicinal chemistry research?

Advanced Research Focus

The cyclopropylmethoxy group enhances lipophilicity and metabolic stability, making it a candidate for drug design. Examples:

- Kinase Inhibitors : As a fragment in ATP-binding pocket targeting.

- Antimicrobial Agents : Structure-activity relationship (SAR) studies against resistant strains.

- Prodrug Development : Aldehyde group functionalization for controlled release .

Methodology : Use molecular docking (AutoDock Vina) to predict binding affinities and synthesize derivatives via reductive amination or Schiff base formation .

What contradictions exist in reported data for structurally similar benzaldehydes?

Q. Advanced Research Focus

- Solubility Discrepancies : 4-Hydroxybenzaldehyde is reported as "slightly soluble" in water (8.45 mg/mL at 25°C) but freely soluble in ethanol. Such variability necessitates solvent optimization for the target compound .

- Melting Points : For chloro/fluoro analogs (e.g., 4-chloro-2-fluorobenzaldehyde, mp 58–60°C vs. 4-chloro-3-fluorobenzaldehyde, mp 46–49°C), substituent position significantly impacts physical properties. Researchers must verify reported values experimentally .

What computational tools are recommended for predicting the compound’s properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。